glpX protein - 149025-34-3

glpX protein

Catalog Number: EVT-1518389
CAS Number: 149025-34-3
Molecular Formula: C9H14N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GlpX protein is classified under the hydrolase enzyme family, specifically within the subgroup of phosphatases. It is found in various organisms, including bacteria and eukaryotes, where it functions in metabolic pathways related to glycerol and lipid metabolism. The gene encoding GlpX is located on the chromosome of Escherichia coli and other related species, indicating its evolutionary conservation across different taxa.

Synthesis Analysis

Methods and Technical Details

The synthesis of GlpX protein can be achieved through various methods, including recombinant DNA technology. In laboratory settings, the gene encoding GlpX can be cloned into expression vectors and transformed into suitable host cells such as E. coli. The following steps outline a common approach for synthesizing GlpX:

  1. Gene Cloning: The glpX gene is amplified using polymerase chain reaction and cloned into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells via heat shock or electroporation.
  3. Protein Expression: The transformed cells are cultured under conditions that induce protein expression, typically involving IPTG (isopropyl β-D-1-thiogalactopyranoside) induction.
  4. Protein Purification: After harvesting the cells, GlpX can be purified using affinity chromatography techniques, often utilizing tags such as His-tag for easier isolation.

These methods allow researchers to obtain sufficient quantities of GlpX for further study.

Molecular Structure Analysis

Structure and Data

The molecular structure of GlpX protein has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein typically consists of several key structural features:

  • Active Site: The active site contains residues critical for catalysis, including a conserved serine that plays a role in substrate binding and hydrolysis.
  • Domain Organization: GlpX features distinct domains that contribute to its enzymatic activity and stability.

Data from structural studies indicate that GlpX adopts a specific three-dimensional conformation essential for its function in glycerol metabolism.

Chemical Reactions Analysis

Reactions and Technical Details

GlpX catalyzes the hydrolysis of glycerol-3-phosphate through a two-step mechanism:

  1. Substrate Binding: Glycerol-3-phosphate binds to the active site of GlpX.
  2. Catalytic Hydrolysis: Water molecules are utilized to cleave the phosphate group from glycerol-3-phosphate, resulting in the formation of glycerol and inorganic phosphate.

This reaction is vital for cellular energy production and lipid biosynthesis, particularly under conditions where glycerol serves as a primary carbon source.

Mechanism of Action

Process and Data

The mechanism by which GlpX functions involves several key steps:

  1. Enzyme Activation: Upon binding to glycerol-3-phosphate, conformational changes occur within GlpX that facilitate catalysis.
  2. Phosphoryl Transfer: A nucleophilic attack by a water molecule on the phosphorus atom leads to the release of inorganic phosphate.
  3. Product Formation: Glycerol is released as a product, regenerating the enzyme for subsequent catalytic cycles.

Experimental data support this mechanism through kinetic studies that reveal how substrate concentration influences reaction rates.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GlpX protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 30-40 kDa depending on the organism.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Maintains structural integrity across a range of temperatures but may denature at extreme pH levels or temperatures.

These properties are crucial for understanding how GlpX behaves under different physiological conditions.

Applications

Scientific Uses

GlpX protein has various applications in scientific research:

  • Metabolic Studies: Investigating its role in lipid metabolism provides insights into energy homeostasis in cells.
  • Biotechnological Applications: Understanding GlpX can aid in developing microbial strains engineered for enhanced glycerol utilization or lipid production.
  • Drug Development: As a target for inhibitors, studying GlpX may lead to new therapeutic strategies against metabolic disorders or bacterial infections.
Introduction to glpX Protein and Evolutionary Context

Phylogenetic Distribution of glpX Across Prokaryotic Lineages

GlpX is phylogenetically widespread among bacteria but absent in archaea and eukaryotes except through horizontal gene transfer. Its occurrence correlates with gluconeogenic capabilities in diverse ecological niches:

  • Proteobacteria: Universal in Enterobacteriaceae (e.g., Escherichia coli, Shigella flexneri), where it functions alongside FBPase I (fbp-encoded). The glpFKX operon structure (glycerol uptake and phosphorylation genes) is conserved, linking GlpX to glycerol metabolism [2] [5].
  • Actinobacteria: Essential in Mycobacterium tuberculosis (Mtb) for gluconeogenesis during infection. Mtb’s GlpX (Rv1099c) shares 34% sequence identity with E. coli GlpX but exhibits functional redundancy with GPM2 (Rv3214), a broad-specificity phosphatase [4].
  • Firmicutes: Absent in Bacillus subtilis, which uses a distinct Class III FBPase [8].
  • Thermophiles: A variant (FBPase V) exists in Aquifex aeolicus, sharing substrate specificity but not sequence homology with GlpX [8].

Table 1: Phylogenetic Distribution of glpX in Select Prokaryotes

OrganismPhylumGenomic ContextGluconeogenic Role
Escherichia coliProteobacteriaglpFKX operonRedundant with FBPase I
Mycobacterium tuberculosisActinobacteriaMonocistronicPartially redundant with GPM2
Shigella flexneriProteobacteriaglpFKX operonConserved REP sequences
Aquifex aeolicusAquificaeIndependent genePrimary FBPase (FBPase V)
Bacillus subtilisFirmicutesAbsentClass III FBPase utilized

GlpX loss in certain lineages (e.g., B. subtilis) coincides with metabolic shifts toward glycolytic substrates or alternative FBPases. Its retention in pathogens like Mtb underscores its role in virulence [4] [8].

Evolutionary Relationship Between Class II FBPases and Other Phosphatase Families

GlpX shares structural and catalytic motifs with the lithium-sensitive phosphatase superfamily, suggesting ancient evolutionary divergence from a common metallophosphatase ancestor:

  • Structural Homology: The core fold comprises two α/β-sandwich domains forming an active site between them. Crystal structures of E. coli GlpX reveal similarity to inositol monophosphatases (IMPases) and 3′-phosphoadenosine 5′-phosphatases (PAPases), particularly in metal-coordinating residues (e.g., Asp-Pro-Ile/Leu-Asp-Gly/Ser-Thr/Ser motif) [6] [8].
  • Catalytic Mechanism: Like IMPases, GlpX employs three metal ions (Mg²⁺/Mn²⁺) to stabilize the transition state. Thr90 (in E. coli GlpX) acts as the nucleophile, with phosphate cleavage involving Asp66 and Asp67. This mechanism is inhibited by Li⁺, which displaces catalytic metals [6].
  • Evolutionary Divergence: Class II FBPases split from other phosphatase families early in prokaryotic evolution. While IMPases/PAPases specialize in signaling metabolites, GlpX evolved substrate specificity for FBP due to selective pressure for efficient gluconeogenesis. Substrate-binding residues (e.g., Arg171, Lys260) are conserved in Class II FBPases but absent in IMPases [6].

Table 2: Structural and Functional Comparison of GlpX with Related Phosphatases

FeatureClass II FBPase (GlpX)IMPase/PAPaseClass I FBPase
Catalytic MotifDPI/DT motifDPI/DT motifDistinct motif
Metal Ions3 Mg²⁺/Mn²⁺2–3 Mg²⁺/Mn²⁺2–4 Mg²⁺
InhibitionLi⁺, phosphateLi⁺, inositolAMP, fructose-2,6-bisP
SubstrateFBP-specificInositol phosphates/PAPFBP-specific
Foldα/β-sandwichα/β-sandwichFive-layered α-β-α-β-α

This divergence allowed GlpX to fill a niche in carbon metabolism distinct from housekeeping phosphatases [6] [8].

Functional Redundancy and Divergence: glpX vs. fbp-Encoded FBPase I

Bacteria like E. coli and Mtb possess multiple FBPases, creating metabolic redundancy with distinct regulatory properties:

  • Genetic Context:
  • glpX is often co-transcribed with glycerol-utilization genes (glpFK), tying it to glycerol catabolism.
  • fbp (FBPase I) is monocistronic or linked to gluconeogenesis regulators, responding to carbon starvation [5] [6].
  • Kinetic and Regulatory Differences:
  • E. coli GlpX has a higher Kₘ for FBP (0.3–0.5 mM) than FBPase I (0.02 mM) and is insensitive to AMP but inhibited by phosphate. This allows GlpX to function when glycolytic intermediates accumulate [6].
  • In Mtb, GlpX (Kₘ = 44 μM) and GPM2 (Kₘ = 800 μM) exhibit complementary kinetics, ensuring FBP hydrolysis across substrate concentrations. GPM2’s lithium resistance further distinguishes it from GlpX [4].
  • Physiological Roles:
  • In E. coli, glpX deletion alone causes no growth defect on glycerol or succinate due to FBPase I redundancy. Double mutants (ΔglpX Δfbp) are gluconeogenesis-deficient [6].
  • In Mtb, ΔglpX retains 24% of wild-type FBPase activity and grows normally on acetate/glycerol, but ΔglpX Δgpm2 abolishes gluconeogenesis and attenuates virulence in mice [4].

Table 3: Functional Redundancy in Bacterial FBPases

OrganismFBPase SystemsSubstrate AffinityRegulatory ProfilePhenotype of Single KO
Escherichia coliGlpX + FBPase IGlpX: Kₘ 0.3–0.5 mMPhosphate-inhibitedNo defect on gluconeogenic carbon
FBPase I: Kₘ 0.02 mMAMP-inhibited
Mycobacterium tuberculosisGlpX + GPM2GlpX: Kₘ 44 μMLi⁺-inhibitedNo defect on gluconeogenic carbon
GPM2: Kₘ 800 μMBroad substrate specificity
Bacillus subtilisClass III FBPaseKₘ 10 μMPEP-activated, AMP-inhibitedLethal on malate/glycerol

This redundancy provides metabolic flexibility, while kinetic divergence optimizes FBP hydrolysis under fluctuating nutrient conditions [4] [5] [6].

Properties

CAS Number

149025-34-3

Product Name

glpX protein

Molecular Formula

C9H14N2O

Synonyms

glpX protein

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